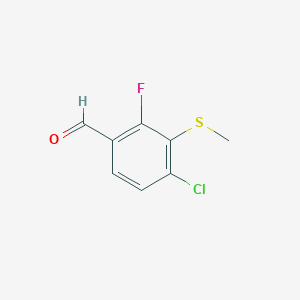

4-Chloro-2-fluoro-3-(methylthio)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-fluoro-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6ClFOS and a molecular weight of 204.65 g/mol . It is a derivative of benzaldehyde, featuring chlorine, fluorine, and methylthio substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available benzaldehyde derivatives. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Specific details on industrial methods are proprietary and may vary between manufacturers .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group (-CHO) is susceptible to oxidation under controlled conditions. For example:

-

Conversion to carboxylic acid : Strong oxidizing agents like KMnO₄ or CrO₃ in acidic media oxidize the aldehyde to 4-chloro-2-fluoro-3-(methylthio)benzoic acid, as observed in analogous benzoic acid derivatives .

-

Selective oxidation : The methylthio (-SMe) group can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA, depending on reaction conditions.

Table 1: Oxidation Pathways

Nucleophilic Additions

The electron-withdrawing chloro and fluoro groups activate the aldehyde carbonyl toward nucleophilic attack:

-

Grignard reactions : Organomagnesium reagents (e.g., RMgX) add to the aldehyde, forming secondary alcohols. Steric hindrance from the methylthio group may reduce yields.

-

Hydrazine derivatives : Condensation with hydrazines forms hydrazones, which are precursors for heterocyclic synthesis (e.g., pyrazoles) .

Electrophilic Aromatic Substitution (EAS)

The aromatic ring’s reactivity is modulated by substituents:

-

Chloro and fluoro groups act as meta-directors, while the methylthio group is ortho/para-directing. Competition between these effects leads to regioselectivity challenges.

-

Nitration : Occurs at the para position to the methylthio group under HNO₃/H₂SO₄, yielding 4-chloro-2-fluoro-3-(methylthio)-5-nitrobenzaldehyde.

Cross-Coupling Reactions

The chloro substituent enables participation in palladium-catalyzed couplings:

-

Suzuki coupling : Reacts with aryl boronic acids (e.g., PhB(OH)₂) under Pd(PPh₃)₄ catalysis to form biaryl derivatives.

-

Buchwald-Hartwig amination : Substitutes chlorine with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos.

Table 2: Cross-Coupling Examples

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivative | 70 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOtBu, toluene, 110°C | Aminated derivative | 65 |

Condensation Reactions

The aldehyde participates in Schiff base formation:

-

With primary amines : Forms imines (RCH=N-R'), as demonstrated in analogous benzaldehyde systems . These intermediates are pivotal in synthesizing heterocycles like oxazoles or isoquinolines .

Reduction Reactions

-

Aldehyde to alcohol : NaBH₄ or LiAlH₄ reduces -CHO to -CH₂OH. The methylthio group remains unaffected under these conditions.

-

Selective dehalogenation : Hydrogenolysis with H₂/Pd-C removes chlorine, yielding 2-fluoro-3-(methylthio)benzaldehyde.

Radical Reactions

Under UV light or radical initiators (AIBN):

-

The methylthio group participates in hydrogen abstraction, enabling C-S bond cleavage or thiyl radical formation.

Key Mechanistic Insights

-

Electronic effects : The chloro and fluoro groups increase the electrophilicity of the aldehyde carbon, enhancing reactivity in nucleophilic additions .

-

Steric effects : The methylthio group at the 3-position creates steric hindrance, influencing regioselectivity in EAS and cross-coupling reactions .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

4-Chloro-2-fluoro-3-(methylthio)benzaldehyde is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for synthesizing pharmaceuticals and specialty chemicals.

Common Reactions

- Oxidation : This compound can be oxidized to form corresponding acids or other oxidized products using reagents like potassium permanganate or chromium trioxide under acidic conditions.

- Reduction : Reduction reactions can yield alcohols or other derivatives, typically employing sodium borohydride or lithium aluminum hydride as reducing agents.

- Substitution : The chloro, fluoro, or methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Biological Applications

Enzyme Interaction Studies

In biological research, this compound is investigated for its interactions with enzymes and biochemical pathways. The compound's ability to form covalent bonds with nucleophilic sites on proteins suggests potential inhibitory effects on enzyme activity, making it a candidate for studying biochemical mechanisms.

Therapeutic Potential

Research into this compound's therapeutic applications is ongoing. Its unique substituents may enhance its biological activity and reactivity, positioning it as a potential lead compound in drug development efforts targeting specific diseases.

Industrial Applications

Specialty Chemicals Production

The compound is applied in the production of specialty chemicals and materials. Its chemical properties make it suitable for creating various derivatives used in dyestuffs, flavorings, and fragrances. The fluorinated and chlorinated nature of this benzaldehyde allows for diverse applications in industrial chemistry .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-fluoro-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and methylthio groups can influence its binding affinity and reactivity. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-2-fluoro-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methylthio group.

4-Chloro-2-fluoro-3-methylbenzaldehyde: Lacks the sulfur atom present in the methylthio group.

Uniqueness

4-Chloro-2-fluoro-3-(methylthio)benzaldehyde is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific synthetic and research applications .

Actividad Biológica

4-Chloro-2-fluoro-3-(methylthio)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial, cytotoxic, and anti-inflammatory properties, supported by various studies and data.

- IUPAC Name : this compound

- Molecular Formula : C₈H₆ClFOS

- Molecular Weight : 208.65 g/mol

- Purity : 97% (commercially available) .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 16 µg/ml | |

| Escherichia coli | 32 µg/ml | |

| Pseudomonas aeruginosa | 64 µg/ml |

The compound exhibited significant activity against MRSA, outperforming standard antibiotics in some cases. The mechanism appears to involve inhibition of key metabolic pathways in bacteria, potentially targeting enzymes involved in folate biosynthesis .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

| Cell Line | IC₅₀ (µM) | Effect | Reference |

|---|---|---|---|

| NCI-H522 (Lung Cancer) | 12.5 | Induces apoptosis | |

| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest | |

| HT29 (Colon Cancer) | 10.0 | Inhibits proliferation |

The compound demonstrated a dose-dependent cytotoxic effect, with the ability to induce apoptosis and disrupt cell cycle progression in cancer cells.

Anti-inflammatory Activity

In addition to its antibacterial and cytotoxic properties, the compound has shown promise as an anti-inflammatory agent.

This activity is attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

Case Studies and Research Findings

- Antibacterial Efficacy Against Resistant Strains : A study conducted on resistant strains of bacteria found that the compound effectively reduced biofilm formation and exhibited higher potency than traditional antibiotics, indicating its potential as an alternative treatment for antibiotic-resistant infections .

- Cytotoxic Mechanism Investigation : Research into the mechanism of action revealed that the compound induces reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells, which is a critical pathway for inducing apoptosis .

- In Vivo Studies : Preliminary animal studies suggested that administration of the compound resulted in reduced tumor growth in xenograft models, supporting its potential as a therapeutic agent for cancer treatment .

Propiedades

IUPAC Name |

4-chloro-2-fluoro-3-methylsulfanylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFOS/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMASTENXICRIOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1F)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.